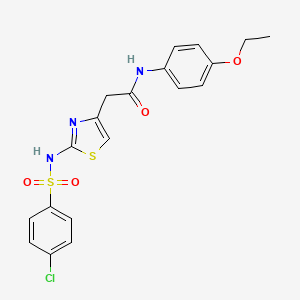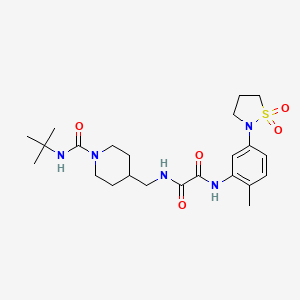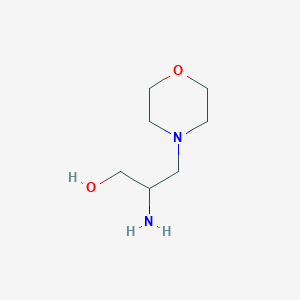
2-Amino-3-morpholin-4-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-morpholin-4-ylpropan-1-ol” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.22 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Amino-3-morpholin-4-ylpropan-1-ol” is based on its molecular formula, C7H16N2O2 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“2-Amino-3-morpholin-4-ylpropan-1-ol” has a molecular weight of 160.21 and its physical form is oil . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Corrosion Inhibition
2-Amino-3-morpholin-4-ylpropan-1-ol has been identified as a compound with potential in the inhibition of corrosion in metals. Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives similar to 2-Amino-3-morpholin-4-ylpropan-1-ol, to investigate their performance as inhibitors against carbon steel corrosion. The study found that these compounds could retard the anodic dissolution of iron by forming a protective layer on the metal surface, demonstrating anodic inhibition properties under thin electrolyte layers. The adsorption of these inhibitors on the carbon steel surface followed the Langmuir isotherm model, indicating a strong and uniform adsorption process, which is crucial for effective corrosion protection (Gao, Liang, & Wang, 2007).
Antitumor Activity
Another significant area of application for 2-Amino-3-morpholin-4-ylpropan-1-ol derivatives is in the field of cancer research. Isakhanyan et al. (2016) explored the synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. This study highlighted the potential of such compounds to exhibit antitumor activity, opening avenues for the development of new therapeutic agents against cancer (Isakhanyan et al., 2016).
Antibacterial Applications
Research into 2-Amino-3-morpholin-4-ylpropan-1-ol derivatives has also extended into the domain of antibacterial activity. A study by Isakhanyan, Gevorgyan, Arakelyan, Safaryan, and Panosyan (2014) focused on synthesizing and estimating the antibacterial activity of tertiary aminoalkanols derivatives. Their findings suggest these compounds show promising antibacterial properties, which could be leveraged in the development of new antibacterial drugs (Isakhanyan et al., 2014).
Synthesis of Biologically Active Compounds
The synthesis and structural analysis of complex molecules with potential biological activity is another important application of 2-Amino-3-morpholin-4-ylpropan-1-ol derivatives. Lu, Zhao, Sun, Ji, Huang, and Ge (2021) reported on the synthesis of a molecule with antiproliferative activity, highlighting the role of similar compounds in the development of new drugs with potential efficacy against various diseases, including cancer (Lu et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-3-morpholin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWUSVOUMQYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(morpholin-4-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


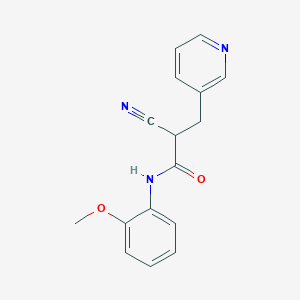
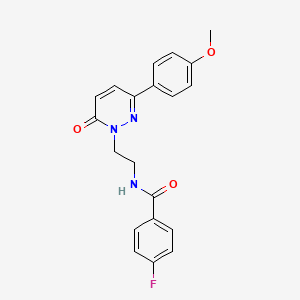
![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
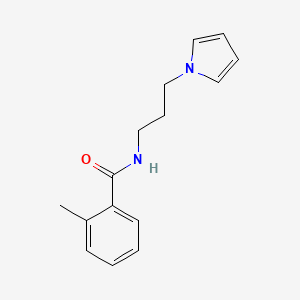
![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)
![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)

![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)
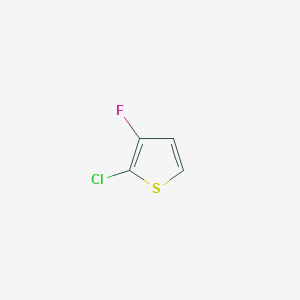
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)
![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)
